Regioisomeric Differentiation: 3‑Pyrazolyl vs. 4‑Pyrazolyl Attachment on the Piperidine Core
The target compound (3-pyrazolyl regioisomer) and its 4-pyrazolyl analog (CAS 2309188-01-8) share the same molecular formula and nearly identical computed physicochemical properties, yet differ in the attachment point of the 1-methyl-1H-pyrazole ring to the piperidine scaffold. This single atomic connectivity change can yield divergent biological recognition patterns [1][2]. The target compound is the 3-pyrazolyl regioisomer, which may offer distinct hydrogen-bond acceptor geometry compared to the 4-pyrazolyl variant. No comparative biological activity data are publicly available for either compound.
| Evidence Dimension | Computed physicochemical properties: XLogP3-AA and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; TPSA = 63.6 Ų |
| Comparator Or Baseline | 4-Pyrazolyl regioisomer (CAS 2309188-01-8): XLogP3-AA = 1.8; TPSA = 63.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.1; ΔTPSA = 0 Ų (identical within computational precision) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1][2] |
Why This Matters
Despite near-identical computed bulk properties, the regioisomeric distinction may become decisive when docking into a specific protein binding site, where shape and electrostatic complementarity are sensitive to heterocycle orientation.
- [1] PubChem Compound Summary for CID 121021061. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 137964987 (4-pyrazolyl regioisomer). National Center for Biotechnology Information (2024). View Source
